molecular formula C12H12ClN3O2 B12593976 4-Chloro-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine CAS No. 645401-60-1

4-Chloro-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine

Cat. No.: B12593976
CAS No.: 645401-60-1
M. Wt: 265.69 g/mol
InChI Key: HLMJWADPGOTIAZ-UHFFFAOYSA-N
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Description

4-Chloro-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine is a substituted pyrimidine derivative characterized by a chlorine atom at the 4-position and a 3,4-dimethoxyphenyl group at the 6-position of the pyrimidine ring. The 3,4-dimethoxyphenyl moiety is notable for its electron-donating properties, which influence the compound’s electronic structure and interactions with biological targets .

Properties

CAS No.

645401-60-1

Molecular Formula

C12H12ClN3O2

Molecular Weight

265.69 g/mol

IUPAC Name

4-chloro-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine

InChI

InChI=1S/C12H12ClN3O2/c1-17-9-4-3-7(5-10(9)18-2)8-6-11(13)16-12(14)15-8/h3-6H,1-2H3,(H2,14,15,16)

InChI Key

HLMJWADPGOTIAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)Cl)OC

Origin of Product

United States

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as Aurora kinase A. The compound inhibits the kinase activity, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The binding mode and interactions with the kinase have been elucidated through in silico docking studies .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs.
  • Steric Effects : Bulky substituents (e.g., piperidine-pyrazole in ) reduce rotational freedom but may improve selectivity for specific targets.

Neurotrophic Activity

Compounds with 3,4-dimethoxyphenyl groups, such as those isolated from Z. montanum, demonstrate neurotrophic effects in PC12 cells and cortical neurons.

Enzyme Inhibition

  • DNMT1 Inhibition : Curcumin analogues with 3,4-dimethoxyphenyl substituents (e.g., TMC, DMCHC) inhibit DNA methyltransferase 1 (DNMT1) at IC₅₀ values comparable to curcumin (~5–10 μM) .
  • Kinase Inhibition : Pyrimidines with chloro and aryl substituents are explored as kinase inhibitors; the target compound’s chlorine atom may enhance halogen bonding with ATP-binding pockets .

Physicochemical Properties

  • Solubility : The 3,4-dimethoxyphenyl group increases lipophilicity (logP ~2.5–3.0) compared to simpler derivatives (logP ~1.5–2.0 for alkyl-substituted analogues) .

Biological Activity

However, I can provide some general insights about similar pyrimidine derivatives that might be relevant:

Biological Activity of Pyrimidine Derivatives

Pyrimidine derivatives, including those with chloro and dimethoxyphenyl substituents, have shown various biological activities in research studies. While not specific to the compound , these findings may provide context for potential areas of investigation.

Enzyme Inhibition

Some pyrimidine derivatives have demonstrated enzyme inhibitory properties:

  • CDK2 Inhibition: Certain pyrazolopyrimidine compounds have shown inhibitory effects on Cyclin-Dependent Kinase 2 (CDK2) . For example, compound 6s exhibited an IC50 value of 0.22 μM against CDK2.
  • TRKA Inhibition: The same study reported TRKA (Tropomyosin receptor kinase A) inhibition, with compound 6s showing an IC50 of 0.89 μM .

Anticancer Activity

Pyrimidine derivatives have been investigated for potential anticancer properties:

  • Renal Carcinoma: Compounds 6s and 6t demonstrated cytotoxic effects against the RFX 393 renal carcinoma cell line, with IC50 values of 11.70 μM and 19.92 μM, respectively .
  • Cell Cycle Arrest: These compounds induced G0-G1 phase arrest in RFX 393 cells, with treated cell populations increasing to 84.36% and 78.01% in the G0-G1 phase, compared to 57.08% in the control group .

Anti-inflammatory Potential

While not directly related to the specific compound, some pyrimidine derivatives have shown anti-inflammatory effects:

  • COX Inhibition: Certain pyrimidine derivatives have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2 .
  • iNOS Suppression: Some compounds significantly decreased inducible nitric oxide synthase (iNOS) mRNA expression, showing higher suppressive effects compared to indomethacin .

Structure-Activity Relationships

Research on similar compounds has provided insights into structure-activity relationships:

  • Electron-releasing substituents: The presence of electron-releasing groups, such as pyridine or chloromethyl, at position-2 of the pyrimidine skeleton has been associated with enhanced anti-inflammatory activity .
  • Dimethoxyphenyl group: While not specific to the compound , the presence of dimethoxyphenyl groups in similar structures has been noted to potentially enhance lipophilicity and interaction with biological targets.

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